molecular formula C18H21ClN2O3S B11626866 N-(3-Chloro-2-methylphenyl)-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide

N-(3-Chloro-2-methylphenyl)-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide

Cat. No.: B11626866
M. Wt: 380.9 g/mol
InChI Key: DUCCBQVBIBYCBZ-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a chloro-substituted phenyl ring and a methanesulfonamido group, making it a subject of study for its unique chemical properties and potential biological activities.

Properties

Molecular Formula

C18H21ClN2O3S

Molecular Weight

380.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(2,3-dimethyl-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C18H21ClN2O3S/c1-12-7-5-10-17(13(12)2)21(25(4,23)24)11-18(22)20-16-9-6-8-15(19)14(16)3/h5-10H,11H2,1-4H3,(H,20,22)

InChI Key

DUCCBQVBIBYCBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)NC2=C(C(=CC=C2)Cl)C)S(=O)(=O)C)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-Chloro-2-methylphenyl)-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, which include 3-chloro-2-methylphenylamine and 2,3-dimethylphenylmethanesulfonyl chloride. These starting materials undergo a series of reactions, including nucleophilic substitution and acylation, to form the final product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

N-(3-Chloro-2-methylphenyl)-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the sulfonamide linkage and formation of corresponding amines and sulfonic acids.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms and kinetics.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-methylphenyl)-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The presence of the chloro and methanesulfonamido groups suggests potential interactions with proteins and nucleic acids, affecting cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-(3-Chloro-2-methylphenyl)-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide can be compared with similar compounds such as:

    N-(3-Chlorophenyl)-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide: This compound lacks the methyl group on the phenyl ring, which may affect its chemical reactivity and biological activity.

    N-(3-Chloro-2-methylphenyl)-2-[N-(2,4-dimethylphenyl)methanesulfonamido]acetamide: The position of the methyl groups on the phenyl ring can influence the compound’s steric and electronic properties, leading to differences in its behavior in chemical reactions and biological systems.

    N-(3-Chloro-2-methylphenyl)-2-[N-(2,3-dimethylphenyl)sulfonamido]acetamide: The absence of the methanesulfonamido group may result in different solubility and stability characteristics.

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